molecular formula C13H14N6O3S B2736937 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-22-0

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B2736937
CAS No.: 910443-22-0
M. Wt: 334.35
InChI Key: LSXVTZXZILPEPK-UHFFFAOYSA-N
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Description

8-(Morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a sophisticated polycyclic heterocycle designed for medicinal chemistry and drug discovery research. This compound features a fused [1,2,4]triazino[5,6-b]indole core, a scaffold recognized for its diverse biological potential . The strategic incorporation of a morpholin-4-ylsulfonyl group at the 8-position and an amine at the 3-position creates a multifunctional molecule with potential for targeted therapeutic applications. The indole and triazine pharmacophores are well-established in pharmaceutical development, with documented activities against various cancer cell lines and infectious agents . Researchers are exploring this specific derivative for its potential in oncology research, particularly given that related triazinoindole derivatives have demonstrated potent activity in molecular docking studies against cancer receptors such as prostate cancer (2q7k) and breast cancer (3hb5) . Furthermore, structurally similar [1,2,4]triazino[5,6-b]indole derivatives have shown significant promise as antileishmanial agents, exhibiting high inhibition (>90%) against Leishmania donovani promastigotes and low micromolar IC 50 values against amastigotes, suggesting potential applications in parasitology and infectious disease research . The molecular architecture of this compound, which combines multiple nitrogen-containing heterocycles with a solubilizing morpholine group, is representative of a modern approach to designing hybrid molecules with enhanced biological activity and improved pharmacological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c14-13-16-12-11(17-18-13)9-7-8(1-2-10(9)15-12)23(20,21)19-3-5-22-6-4-19/h1-2,7H,3-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVTZXZILPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.

    Reduced Derivatives: Compounds with partially or fully reduced triazine rings.

    Substituted Derivatives: Compounds with various substituents replacing the sulfonyl group.

Scientific Research Applications

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazinoindole Derivatives
Compound Name Substituents (Position) Biological Activity Key Findings/IC50 Values Reference
8-(Morpholin-4-ylsulfonyl)-5H-triazino[...]amine Morpholinylsulfonyl (8), amine (3) Hypothesized CNS activity N/A (structural analog predictions)
8-(Piperidin-1-yl)-N-hexyl-5H-triazino[...]amine (60) Piperidinyl (8), amine (3), hexyl chain Anti-Alzheimer’s AChE IC50: 0.32 μM; BuChE IC50: 0.21 μM; Aβ1-42 inhibition: 54% at 25 μM
2-(Triazino[...]thio)-N-(4-phenoxyphenyl)acetamide (24) Thioacetamide (3), phenoxyphenyl (amide) Antidepressant Improved forced swim test results via serotonin modulation
N-(4-Bromophenyl)-2-((5-methyl-triazino[...]thio)acetamide (26) Bromo (8), methyl (5), thioacetamide (3) Anticancer (cytotoxic) Moderate activity vs. cisplatin in MCF-7 cells
5H-Triazino[...]indole-3-thiol (22) Thiol (3) Antimicrobial Inhibited E. coli and S. aureus (MIC: 12.5–25 μg/mL)

Key Structural and Functional Insights

Position 8 Modifications: Morpholinylsulfonyl vs. Piperidinyl: The morpholine group (polar, oxygen-containing) enhances solubility compared to the lipophilic piperidine in compound 60. This may improve blood-brain barrier (BBB) penetration, as seen in compound 60’s PAMPA assay .

Position 3 Modifications :

  • Amine vs. Thioacetamide : The free amine in the target compound allows for Schiff base formation (e.g., ligand L17 in ), enabling metal complexation for DNA interaction studies. In contrast, thioacetamide derivatives () show antidepressant effects via serotonin reuptake inhibition .

Position 5 Modifications :

  • Methylation at position 5 (e.g., compound 24 in ) stabilizes the tricyclic core, improving metabolic stability and binding affinity for targets like acetylcholinesterase .

Pharmacokinetic and Toxicity Profiles

  • Solubility : Morpholinylsulfonyl derivatives are predicted to have higher aqueous solubility (cLogP ~2.5) compared to brominated analogs (cLogP ~3.8) .

Biological Activity

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound notable for its unique structural features, including a triazinoindole core and a morpholinyl sulfonamide moiety. With a molecular formula of C13_{13}H14_{14}N6_6O3_3S and a molecular weight of approximately 334.35 g/mol, this compound has garnered attention in pharmacological research due to its potential biological activities.

Structural Characteristics

The compound's structure can be broken down into two main components:

  • Triazinoindole Core : This structure is often associated with various biological activities, particularly in anticancer and antiviral research.
  • Morpholinyl Sulfonamide Moiety : Known for enhancing solubility and bioavailability in medicinal chemistry.

Biological Activities

Research indicates that derivatives of indole compounds frequently exhibit significant antiviral , anticancer , and anti-inflammatory properties. Preliminary studies suggest that this compound may possess similar activities.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of compounds with similar structures against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives can inhibit cell proliferation in cancer models, suggesting potential applications in cancer therapy .

Antiviral Properties

Indole derivatives are also noted for their antiviral effects. The presence of the morpholine sulfonamide group may enhance the compound's ability to interact with viral targets, although specific mechanisms are still under investigation.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties similar to other sulfonamide derivatives. Research on related compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. Binding affinity studies are necessary to confirm these interactions.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
5H-[1,2,4]triazino[5,6-b]indoleLacks sulfonamide groupAnticancer activity
Indole-3-carboxaldehydeContains indole structureAntimicrobial properties
Morpholino-sulfonamide derivativesSimilar sulfonamide moietyAntiviral effects

This table illustrates how the specific combination of triazine and indole structures along with the morpholine sulfonamide group may enhance the biological activity of this compound compared to others lacking one or more of these features.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound. One notable study synthesized several analogs and assessed their biological activities through:

  • In Vitro Cytotoxicity Assays : Demonstrated effective inhibition against human cancer cell lines.
  • Enzyme Inhibition Studies : Evaluated the inhibitory effects on COX enzymes and other relevant targets.

These findings suggest that modifications to the base structure can significantly influence biological activity and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes for 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine, and how can purity be maximized?

Methodological Answer: The synthesis typically begins with functionalization of the indole core, followed by sulfonation at the 8-position using morpholine derivatives. Key steps include:

  • Starting materials : 5H-[1,2,4]triazino[5,6-b]indole precursors and morpholine sulfonyl chloride derivatives .
  • Reaction conditions : Sulfonation reactions require anhydrous conditions (e.g., DMF as solvent) and catalysts like triethylamine to enhance nucleophilicity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity >95% is achievable via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d6) resolves the morpholine sulfonyl group (δ 3.5–3.7 ppm for morpholine protons) and triazinoindole protons (δ 8.1–8.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺: 375.12; observed: 375.09) .
  • HPLC : Retention time consistency under gradient elution (e.g., 10–90% acetonitrile over 20 minutes) ensures batch-to-batch reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Systematic substitution : Replace the morpholine sulfonyl group with piperidine or thiomorpholine analogs to assess sulfonamide role in target binding .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) with IC₅₀ determination. Correlate substituent electronic properties (Hammett σ values) with activity .
  • Computational modeling : Docking studies (AutoDock Vina) against crystallographic targets (e.g., PI3Kγ) can predict binding modes and guide synthetic modifications .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Protocol standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
  • Orthogonal assays : Validate in vitro findings with ex vivo models (e.g., patient-derived organoids) or in vivo pharmacokinetic studies (plasma half-life, tissue distribution) .
  • Data normalization : Use internal controls (e.g., staurosporine for apoptosis assays) and statistical tools (e.g., ANOVA with post-hoc Tukey test) to address variability .

Q. What theoretical frameworks are appropriate for studying this compound’s mechanism of action?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Analyze sulfonamide group interactions with ATP-binding pockets (e.g., 100-ns simulations in GROMACS) .
  • Kinetic modeling : Apply Michaelis-Menten kinetics to enzyme inhibition data to distinguish competitive vs. non-competitive mechanisms .
  • Systems biology : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map signaling pathway perturbations .

Q. What strategies optimize the compound’s stability in biological matrices for pharmacokinetic studies?

Methodological Answer:

  • Matrix stabilization : Add EDTA (1 mM) to plasma samples to inhibit metalloproteases; use acidic buffers (pH 4.5) to prevent hydrolysis .
  • LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d₄-morpholine analog) to correct for matrix effects .
  • Accelerated stability testing : Store samples at -80°C and assess degradation products over 14 days at 4°C and 25°C .

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